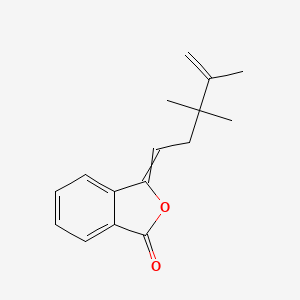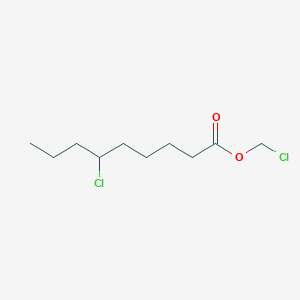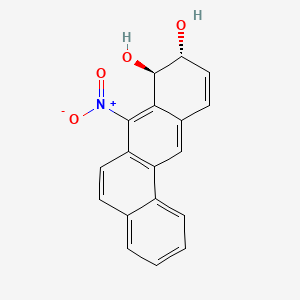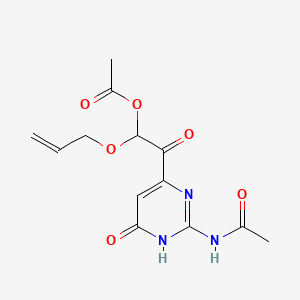
Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- is a complex organic compound with a unique structure that combines acetamide and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, followed by the introduction of the acetamide and acetyloxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Quinoline derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
What sets Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
86944-32-3 |
|---|---|
Fórmula molecular |
C13H15N3O6 |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxo-1-prop-2-enoxyethyl] acetate |
InChI |
InChI=1S/C13H15N3O6/c1-4-5-21-12(22-8(3)18)11(20)9-6-10(19)16-13(15-9)14-7(2)17/h4,6,12H,1,5H2,2-3H3,(H2,14,15,16,17,19) |
Clave InChI |
HZJGASJBTFXRRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OCC=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


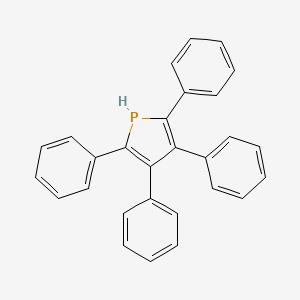
![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
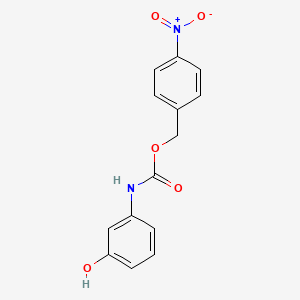
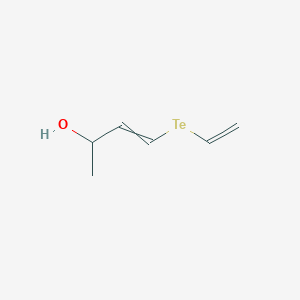
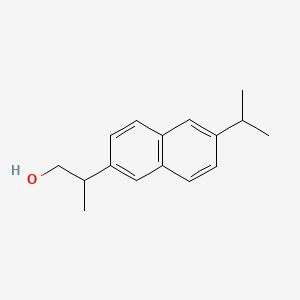
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
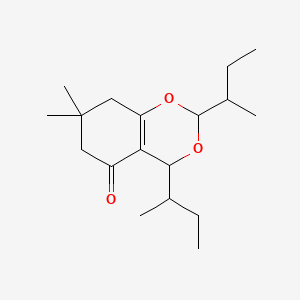
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)

![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)
